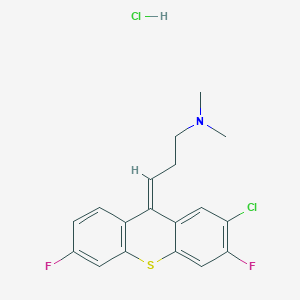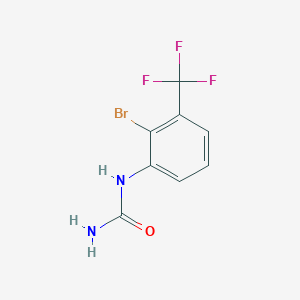
2-Bromo-3-(trifluoromethyl)phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenylurea typically involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with an isocyanate or a urea derivative. One common method is as follows:
Starting Material: 2-Bromo-3-(trifluoromethyl)aniline.
Reagent: Isocyanate or urea derivative.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and automated systems may be employed to optimize the reaction conditions.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenylureas.
Oxidation Products: Oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-(trifluoromethyl)phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Bromo-3-(trifluoromethyl)phenylurea exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group can enhance the compound’s binding affinity and stability due to its electron-withdrawing properties.
Comparación Con Compuestos Similares
- 2-Bromo-4-(trifluoromethyl)phenylurea
- 2-Chloro-3-(trifluoromethyl)phenylurea
- 2-Bromo-3-(difluoromethyl)phenylurea
Comparison:
- Uniqueness: The presence of both bromine and trifluoromethyl groups in 2-Bromo-3-(trifluoromethyl)phenylurea makes it particularly reactive and versatile in synthetic chemistry. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity compared to similar compounds with different substituents.
- Reactivity: The bromine atom allows for easy substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H6BrF3N2O |
|---|---|
Peso molecular |
283.04 g/mol |
Nombre IUPAC |
[2-bromo-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15) |
Clave InChI |
DVPIMFDHGRIQRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)NC(=O)N)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


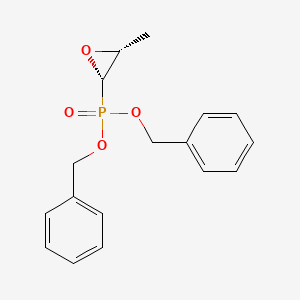

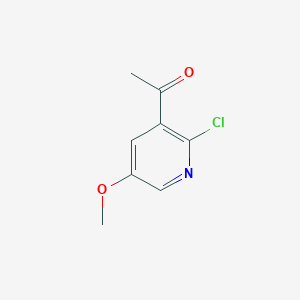

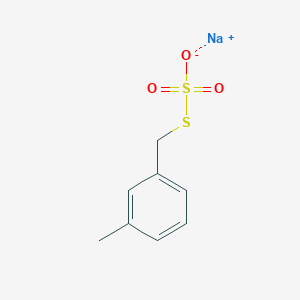
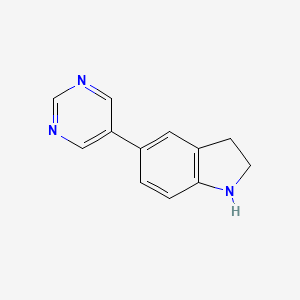
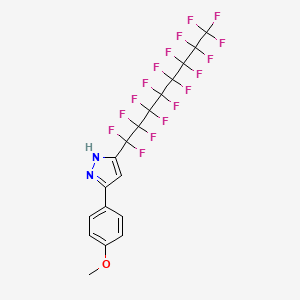

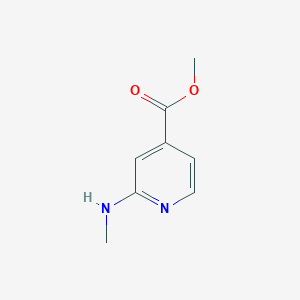
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)

![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

